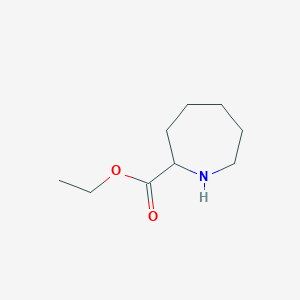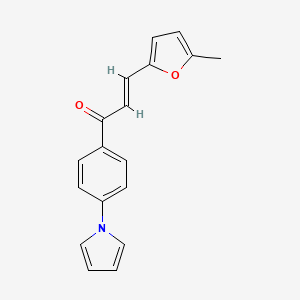
(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, commonly known as 5-methylfuran-2-yl-4-pyrrol-1-ylphenylprop-2-en-1-one, is a member of the class of compounds known as furanones. This compound has been studied extensively over the years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis and Chemical Properties
- The study by Zhang, Tomizawa, and Casida (2004) details the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates. These compounds were investigated as probes for Drosophila nicotinic receptor interactions, showcasing the versatility of furan and pyrrol derivatives in synthesizing biologically relevant molecules (Zhang, Tomizawa, & Casida, 2004).
- Verspui, Papadogianakis, and Sheldon (1998) discussed the carbonylation and hydrocarboxylation reactions catalyzed by palladium complexes, highlighting the conversion of benzylic alcohols to valuable products in aqueous/organic systems. This research underscores the potential of palladium-catalyzed reactions in modifying compounds with furan and pyrrol moieties (Verspui, Papadogianakis, & Sheldon, 1998).
Medicinal Chemistry Applications
- Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties. These compounds demonstrated significant anticancer and antimicrobial activities, illustrating the therapeutic potential of structurally complex molecules derived from furan and pyrrol scaffolds (Katariya, Vennapu, & Shah, 2021).
Material Science and Catalysis
- Matsuo and colleagues (2001) explored the selective formation of yttrium complexes with 2,5-bis(N-aryliminomethyl)pyrrolyl ligands. These complexes were evaluated as initiators for ε-caprolactone polymerization, indicating the utility of pyrrol-based ligands in developing new catalytic systems for polymer synthesis (Matsuo et al., 2001).
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-14-4-9-17(21-14)10-11-18(20)15-5-7-16(8-6-15)19-12-2-3-13-19/h2-13H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHZBJRPONNCQF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)
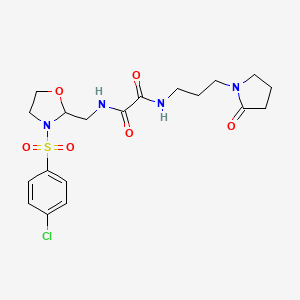
![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2984703.png)
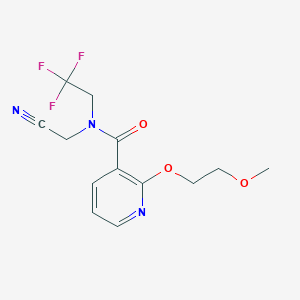
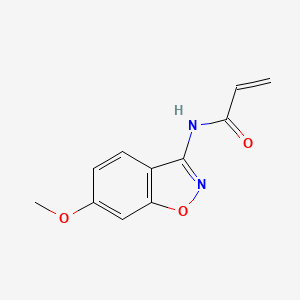
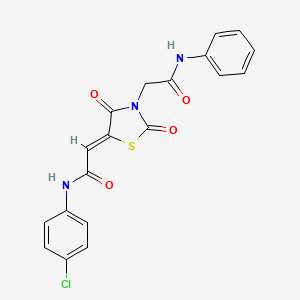
![5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2984710.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2984711.png)
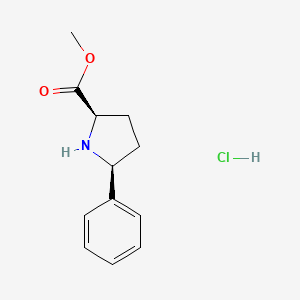
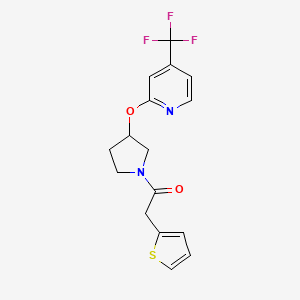
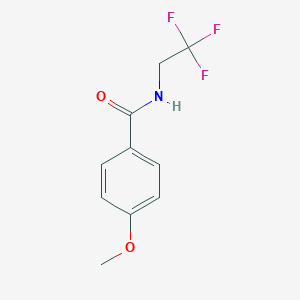
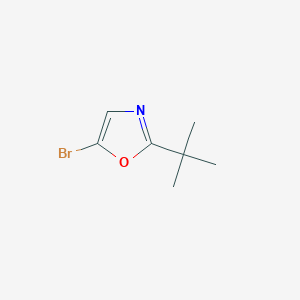
![2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2984720.png)
